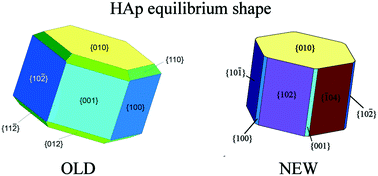Theoretical equilibrium shape of hydroxyapatite, revised†
CrystEngComm Pub Date: 2020-10-09 DOI: 10.1039/D0CE01121E
Abstract
The theoretical equilibrium shape (ES) of the monoclinic hydroxyapatite (HAp) crystal is revised, having taken into account, for the first time, a new set of {h0l} pinacoids: {10![[1 with combining macron]](https://www.rsc.org/images/entities/char_0031_0304.gif) }, {102} and {
}, {102} and {![[1 with combining macron]](https://www.rsc.org/images/entities/char_0031_0304.gif) 04}. The corresponding surface profiles are determined by applying the morphological Hartman–Perdok method. Surface energy values (γh0l) are evaluated at 0 K, with respect to the vacuum. Crystal surfaces are simulated by using the 2D periodic slab model and the ab initio CRYSTAL14 code. Calculations are performed at the DFT (density functional theory) level: the B3LYP Hamiltonian was adopted. From the comparison between the set of the γh0l values previously obtained for the pinacoids: {100}, {001} and {
04}. The corresponding surface profiles are determined by applying the morphological Hartman–Perdok method. Surface energy values (γh0l) are evaluated at 0 K, with respect to the vacuum. Crystal surfaces are simulated by using the 2D periodic slab model and the ab initio CRYSTAL14 code. Calculations are performed at the DFT (density functional theory) level: the B3LYP Hamiltonian was adopted. From the comparison between the set of the γh0l values previously obtained for the pinacoids: {100}, {001} and {![[1 with combining macron]](https://www.rsc.org/images/entities/char_0031_0304.gif) 02} and those calculated in this work, a completely new ES is obtained. This striking result brings into question: (i) the geometrical laws of the growth twins; (ii) the predicted growth shape of HAp in pure aqueous solutions; (iii) the habit change of HAp crystals growing in aqueous solutions and doped with impurities that could make 2D-epitaxies on selected crystal faces.
02} and those calculated in this work, a completely new ES is obtained. This striking result brings into question: (i) the geometrical laws of the growth twins; (ii) the predicted growth shape of HAp in pure aqueous solutions; (iii) the habit change of HAp crystals growing in aqueous solutions and doped with impurities that could make 2D-epitaxies on selected crystal faces.


Recommended Literature
- [1] Electrical and geometrical tuning of MoS2 field effect transistors via direct nanopatterning†
- [2] Contents list
- [3] CF3+ and CF2H+: new reagents for n-alkane determination in chemical ionisation reaction mass spectrometry†
- [4] Lignin fate and characterization during ionic liquid biomass pretreatment for renewable chemicals and fuels production†
- [5] Predicting the state parameters of lithium ion batteries: the race between filter-based and data driven approaches
- [6] Luminous block copolymer–quantum dots hybrids formed by cooperative assembly in a selective solvent†
- [7] Inside front cover
- [8] Mechanisms of the blue emission of NaYF4:Tm3+ nanoparticles excited by an 800 nm continuous wave laser†
- [9] Correction: Spironaphthoxazine switchable dyes for biological imaging
- [10] Main-chain organometallic polymers comprising redox-active iron(ii) centers connected by ditopic N-heterocyclic carbenes†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 113305-56-9









